molecular formula C23H27BrClN3O3 B4074405 3-bromo-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-ethoxybenzamide

3-bromo-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-ethoxybenzamide

Cat. No. B4074405
M. Wt: 508.8 g/mol
InChI Key: GAHJHLRXRVEUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-ethoxybenzamide, also known as BCTC, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid Subtype 1 (TRPV1) ion channel. This compound has gained significant attention in scientific research due to its potential therapeutic applications in pain management and other disorders.

Mechanism of Action

3-bromo-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-ethoxybenzamide acts as a potent and selective antagonist of TRPV1 channels. These channels are activated by various stimuli, including heat, capsaicin, and acid, and are involved in pain sensation. By blocking the activation of TRPV1 channels, this compound reduces pain perception and provides relief from pain.
Biochemical and physiological effects:
This compound has been shown to reduce pain perception in various animal models, including inflammatory and neuropathic pain models. Moreover, this compound has also been shown to reduce anxiety-like behavior in animal models. However, the exact physiological effects of this compound are still under investigation.

Advantages and Limitations for Lab Experiments

3-bromo-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-ethoxybenzamide is a potent and selective TRPV1 antagonist, making it an ideal compound for studying the role of TRPV1 channels in pain sensation and other disorders. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for 3-bromo-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-ethoxybenzamide research, including the investigation of its potential therapeutic applications in other disorders, such as epilepsy and depression. Moreover, the development of more potent and selective TRPV1 antagonists could lead to the development of new and more effective pain management therapies. Additionally, the investigation of the physiological effects of this compound could provide insights into the role of TRPV1 channels in various physiological processes.

Scientific Research Applications

3-bromo-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-ethoxybenzamide has been extensively studied for its potential therapeutic applications in pain management. TRPV1 channels are known to play a crucial role in pain sensation, and this compound has been shown to block the activation of these channels, thereby reducing pain perception. Moreover, this compound has also been investigated for its potential use in other disorders, such as anxiety, depression, and epilepsy.

properties

IUPAC Name

3-bromo-N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27BrClN3O3/c1-3-5-22(29)28-12-10-27(11-13-28)20-8-7-17(15-19(20)25)26-23(30)16-6-9-21(31-4-2)18(24)14-16/h6-9,14-15H,3-5,10-13H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHJHLRXRVEUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OCC)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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